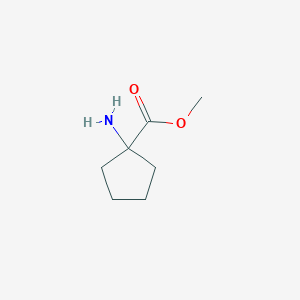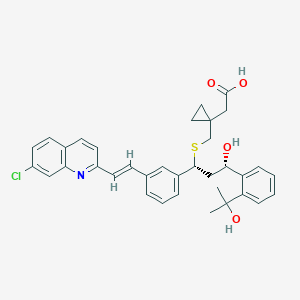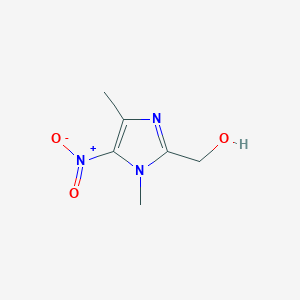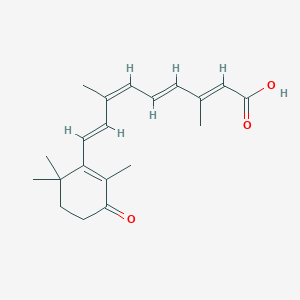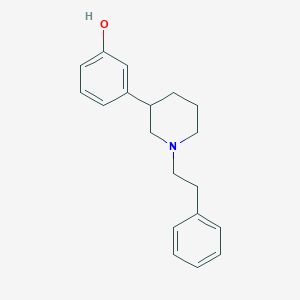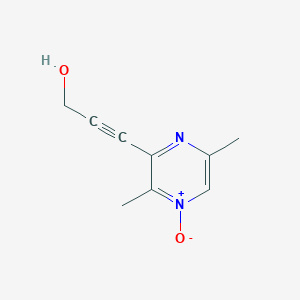
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol, also known as DMPO, is a stable free radical that has been widely used in scientific research. It has a unique structure that allows it to react with a variety of free radicals, making it a valuable tool in the study of oxidative stress and related diseases.
Mécanisme D'action
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol reacts with free radicals through a process called spin trapping. When a free radical comes into contact with this compound, it forms a short-lived radical adduct that quickly reacts with this compound to form a stable adduct. The stable adduct can be detected by EPR spectroscopy, providing information about the type and quantity of free radicals present in a sample.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death in vitro and to reduce oxidative damage in vivo. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol is its ability to react with a wide range of free radicals, making it a versatile tool in the study of oxidative stress. This compound is also stable and easy to handle, making it suitable for use in a variety of experimental conditions. However, one limitation of this compound is that it can react with other molecules in addition to free radicals, leading to the formation of non-specific adducts. This can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for the use of 3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol in scientific research. One area of interest is the study of the role of oxidative stress in aging and age-related diseases. This compound could also be used to study the effects of environmental pollutants and toxins on oxidative stress. Additionally, this compound could be used in the development of new antioxidant therapies for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a valuable tool in the study of oxidative stress and related diseases. Its unique structure allows it to react with a wide range of free radicals, providing valuable information about the mechanism of oxidative damage. While there are limitations to its use, this compound has many potential applications in scientific research and holds promise for the development of new therapies for oxidative stress-related diseases.
Méthodes De Synthèse
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol can be synthesized by the reaction of 3,6-dimethylpyrazin-2,4(1H,3H)-dione with propargyl alcohol in the presence of a strong base such as potassium carbonate. The reaction yields this compound as a yellow crystalline solid with a melting point of 160-162°C. The purity of this compound can be confirmed by NMR and EPR spectroscopy.
Applications De Recherche Scientifique
3-(3,6-Dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol has been extensively used in scientific research to study oxidative stress and related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. This compound reacts with free radicals to form stable adducts, which can be detected by EPR spectroscopy. This allows researchers to quantify the amount of free radicals in a sample and to study the mechanism of oxidative damage.
Propriétés
Numéro CAS |
109224-36-4 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
3-(3,6-dimethyl-4-oxidopyrazin-4-ium-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H10N2O2/c1-7-6-11(13)8(2)9(10-7)4-3-5-12/h6,12H,5H2,1-2H3 |
Clé InChI |
ZCNACIMOZXOCHG-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=C(C(=N1)C#CCO)C)[O-] |
SMILES canonique |
CC1=C[N+](=C(C(=N1)C#CCO)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




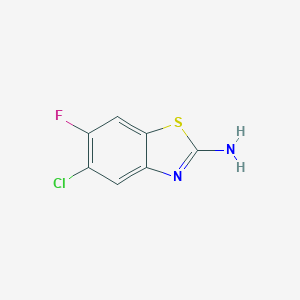

![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)
